molecular formula C36H47ClN4O7 B12743417 Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate CAS No. 94087-64-6

Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate

Cat. No.: B12743417
CAS No.: 94087-64-6
M. Wt: 683.2 g/mol
InChI Key: WKBYPAHBIDBSQC-UHFFFAOYSA-N
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Description

Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods to accommodate larger quantities. This requires careful optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent unwanted side reactions. Substitution reactions may involve the use of catalysts or specific temperature and pressure conditions to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory or anticancer activity, make it a candidate for drug development and pharmacological research.

    Industry: Its stability and reactivity make it suitable for use in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

94087-64-6

Molecular Formula

C36H47ClN4O7

Molecular Weight

683.2 g/mol

IUPAC Name

methyl 3-[1-[2-chloro-5-[4-(2,4-ditert-butylphenoxy)butanoylamino]anilino]-4,4-dimethyl-1,3-dioxopentan-2-yl]-2-oxo-1H-imidazole-5-carboxylate

InChI

InChI=1S/C36H47ClN4O7/c1-34(2,3)21-13-16-27(23(18-21)35(4,5)6)48-17-11-12-28(42)38-22-14-15-24(37)25(19-22)39-31(44)29(30(43)36(7,8)9)41-20-26(32(45)47-10)40-33(41)46/h13-16,18-20,29H,11-12,17H2,1-10H3,(H,38,42)(H,39,44)(H,40,46)

InChI Key

WKBYPAHBIDBSQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)N3C=C(NC3=O)C(=O)OC)C(C)(C)C

Origin of Product

United States

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